![molecular formula C6H9NO2 B2695993 7-Hydroxy-5-azaspiro[2.4]heptan-4-one CAS No. 2384253-99-8](/img/structure/B2695993.png)

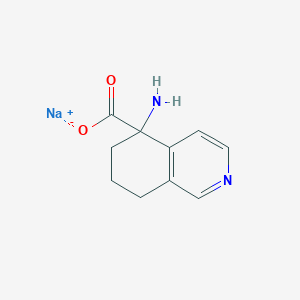

7-Hydroxy-5-azaspiro[2.4]heptan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

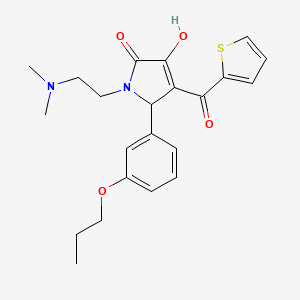

7-Hydroxy-5-azaspiro[2.4]heptan-4-one, also known as spirocyclic ketone, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds designed and synthesized using structures related to "7-Hydroxy-5-azaspiro[2.4]heptan-4-one" have shown significant antibacterial activities against respiratory pathogens. For instance, novel quinolines incorporating the azaspiroheptanone structure demonstrated potent in vitro and in vivo antibacterial properties against a range of gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains, highlighting their potential as treatments for respiratory tract infections (Odagiri et al., 2013).

Stereochemical Structure-Activity Relationships

Research into chiral azaspiro[2.4]heptanes as antibacterial agents has revealed that stereochemistry significantly influences their antibacterial potency. Studies have found that specific stereochemical configurations of these compounds are more effective against both Gram-positive and Gram-negative bacteria, underscoring the importance of stereochemical considerations in the design of new antibacterial drugs (Kimura et al., 1994).

Modulation of Physicochemical Properties

Azaspiro[3.3]heptanes, which are structurally related to azaspiro[2.4]heptanes, have been investigated for their ability to modify the physicochemical properties of molecules, such as lipophilicity. This research has implications for medicinal chemistry, where the introduction of spirocyclic centers can influence drug-like properties, including the balance between hydrophilicity and lipophilicity (Degorce et al., 2019).

Enzyme Inhibition

Spirocyclopropyl pyrrolidines derived from azaspiro[2.4]heptane scaffolds have been identified as a new series of α-l-fucosidase inhibitors. These compounds, through selective inhibition, may offer new avenues for therapeutic intervention in diseases where α-l-fucosidase activity is implicated (Laroche et al., 2006).

Dopamine Receptor Antagonism

The structure of "this compound" has contributed to the development of novel dopamine D3 receptor antagonists. These compounds are of interest for their potential application in treating disorders associated with dopaminergic dysfunction, showcasing the utility of the azaspiroheptanone core in neuropsychiatric drug development (Micheli et al., 2016).

Propiedades

IUPAC Name |

7-hydroxy-5-azaspiro[2.4]heptan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-4-3-7-5(9)6(4)1-2-6/h4,8H,1-3H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPQRPFJXEUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C(CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2695912.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)